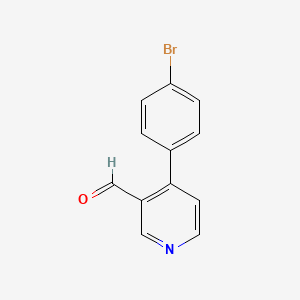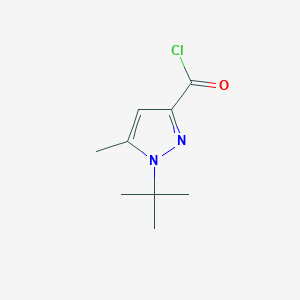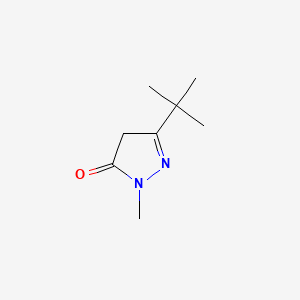
2-Fluoro-5-(trifluoromethyl)benzyl bromide
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 2-amino-5-[18F]fluoropyridines is achieved through a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which itself is obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . Similarly, the synthesis of 2,2,2-trifluoroethyl triflate labeled with [18F]fluoride involves a nucleophilic reaction with ethyl bromodifluoroacetate . These methods could potentially be adapted for the synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl bromide by applying appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their reactivity and physical properties. The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showing different dihedral angles between the benzene rings depending on the substituents . This indicates that the introduction of fluorine and trifluoromethyl groups can significantly affect the molecular conformation, which is an important consideration in the design and synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl bromide.
Chemical Reactions Analysis
Fluorinated compounds participate in a variety of chemical reactions. The zinc-mediated coupling reaction of benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate with chiral imines to afford α-fluoro-α-(trifluoromethyl)-β-amino esters is an example of how fluorinated esters can be used to synthesize amino acid derivatives. The nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides to form 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones demonstrates the reactivity of fluorinated enamides. These reactions could provide insights into the types of transformations that 2-Fluoro-5-(trifluoromethyl)benzyl bromide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For example, the specific activity of the synthesized 2,2,2-trifluoroethyl triflate is discussed, which is relevant for its use as a labeling agent . The steric and supramolecular structures of diastereomers of certain fluorinated compounds have been analyzed, showing the influence of fluorine on the separation of hydrophilic and lipophilic regions in the crystal . These studies provide a foundation for understanding how the physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)benzyl bromide might be characterized.
Scientific Research Applications
Chemical Synthesis and Molecular Interactions
2-Fluoro-5-(trifluoromethyl)benzyl bromide has been utilized in various chemical synthesis processes and molecular interaction studies. For instance, its role in the synthesis of α-fluoro-α-(trifluoromethyl)-β-amino esters via zinc-mediated coupling reactions has been explored. These compounds are valuable in the development of pharmaceuticals and agrochemicals due to their fluorinated subunits, which significantly impact the biological activities of molecules (Sekiguchi et al., 2004).
Organic Chemistry and Material Science
In organic chemistry and material science, 2-Fluoro-5-(trifluoromethyl)benzyl bromide is used in the synthesis of 2-aryl-3-fluoro-5-silylthiophenes and 1,1-diaryl-2,2,2-trifluoroethanes. These compounds have applications in designing materials with specific electronic and optical properties, which are essential in the development of semiconductors and other electronic materials (Hirotaki & Hanamoto, 2013); (Ryu et al., 2016).
Catalytic Processes and Reaction Media
This compound has been studied in Cu(I)-mediated nucleophilic trifluoromethylation reactions using trifluoromethyl(trimethyl)silane with aryl, allyl, benzyl, and alkyl halides. These reactions are significant in developing catalytic processes for creating complex molecules used in various industrial applications (Kim & Shreeve, 2004).
Pharmaceutical Research
In pharmaceutical research, 2-Fluoro-5-(trifluoromethyl)benzyl bromide is instrumental in synthesizing fluorine-containing molecules. Fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making them more effective or less toxic. The compound has been used in the synthesis of various fluorinated analogs, which are critical in developing new medications (Krapcho et al., 1997).
Biochemical Studies
The compound's application extends to biochemical studies, where its derivatives are used in exploring the interactions of fluorinated compounds with biological systems. This research can lead to a better understanding of how drugs interact with the human body at a molecular level (Tong & Anders, 2002).
Safety And Hazards
properties
IUPAC Name |
2-(bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRMZRWUEAESEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372152 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzyl bromide | |
CAS RN |
220239-69-0 | |
| Record name | 2-(Bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220239-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220239-69-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1302025.png)



![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)
![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)







